molecular formula C10H16O2 B14270491 (1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one CAS No. 184046-42-2

(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one

Katalognummer: B14270491
CAS-Nummer: 184046-42-2
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: DBRCQDHKXZLHJE-PVSHWOEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-5,8,8-Trimethyl-3-oxabicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes a three-membered oxirane ring fused to a seven-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction followed by an epoxidation step. The Diels-Alder reaction between a diene and a dienophile forms the bicyclic structure, which is then subjected to epoxidation to introduce the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The epoxidation step can be carried out using peracids or other suitable oxidizing agents.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of (1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one: The enantiomer of the compound with similar chemical properties but different biological activities.

    5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one: A racemic mixture of both enantiomers.

    5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-ol: A related compound with a hydroxyl group instead of a ketone.

Uniqueness

(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and biological properties compared to its similar compounds.

Eigenschaften

CAS-Nummer

184046-42-2

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

(1S)-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)6-12-8(7)11/h7H,4-6H2,1-3H3/t7-,10?/m1/s1

InChI-Schlüssel

DBRCQDHKXZLHJE-PVSHWOEXSA-N

Isomerische SMILES

CC1([C@@H]2CCC1(COC2=O)C)C

Kanonische SMILES

CC1(C2CCC1(COC2=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.